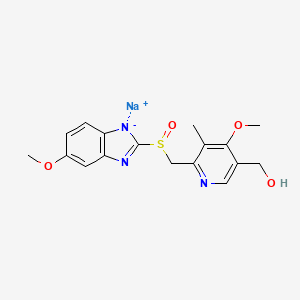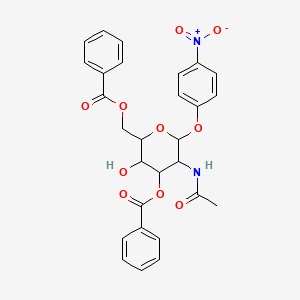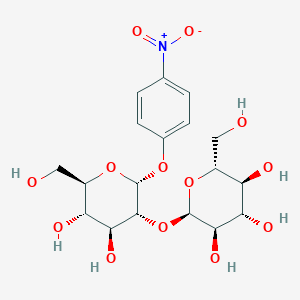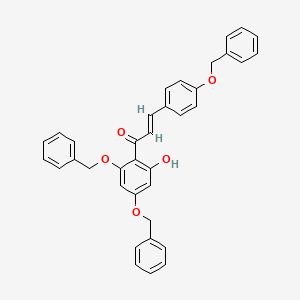
5-ヒドロキシオメプラゾールナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Omeprazole Sodium Salt (HOS) is a salt form of the proton pump inhibitor omeprazole, which is widely used in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related disorders. HOS is a white powder that is soluble in water and has a melting point of about 200°C. It is a commonly used laboratory reagent and has many applications in scientific research.
科学的研究の応用
消化器系疾患の治療
5-ヒドロキシオメプラゾールナトリウム塩は、オメプラゾールの主要代謝物であり、胃食道逆流症や消化性潰瘍などの治療に広く用いられているプロトンポンプ阻害剤(PPI)です {svg_1}. オメプラゾールの薬物動態を理解し、治療効果を最適化するために不可欠です。
薬物動態研究
研究では、5-ヒドロキシオメプラゾールを使用して、月経周期の異なる段階など、さまざまな生理学的条件におけるオメプラゾールの薬物動態を研究してきました {svg_2}. これらの研究は、ホルモンの変化に伴う薬物代謝の変動を理解するのに役立ちます。
シトクロムP450酵素活性
5-ヒドロキシオメプラゾールは、シトクロムP450(CYP)アイソフォームCYP2C19によって形成されます {svg_3}. その形成を研究することは、この酵素の活性とその薬物代謝における役割を理解するのに役立ち、個別化医療にとって重要です。
薬物相互作用研究
オメプラゾールはCYP2C19によって代謝されて5-ヒドロキシオメプラゾールを形成するため、この酵素に関連する薬物相互作用を予測する研究に使用されます {svg_4}. これは、有害な薬物反応を回避するために重要です。
薬力学モデリング
5-ヒドロキシオメプラゾールナトリウム塩は、生理学的に基づいた薬物動態-薬力学(PBPK-PD)モデリングに使用され、オメプラゾールの薬力学を予測します {svg_5}. このモデリングは、用量最適化と薬物の安全性プロファイルの改善に役立ちます。
代謝経路の解明
5-ヒドロキシオメプラゾールの研究は、オメプラゾールやその他の関連薬物を含む代謝経路の解明に貢献しています {svg_6}. この知識は、新薬の開発とその潜在的な効果の理解に不可欠です。
作用機序
Target of Action
5-Hydroxy Omeprazole Sodium Salt is the main metabolite of Omeprazole . Omeprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . The primary target of Omeprazole, and by extension, its metabolite 5-Hydroxy Omeprazole Sodium Salt, is the gastric proton pump (H+/K+ ATPase). This pump is responsible for the final step in the production of gastric acid.
Mode of Action
Omeprazole and its metabolites work by irreversibly blocking the H+/K+ ATPase enzyme system of the gastric parietal cell. This effectively inhibits the final transport of hydrogen ions (protons) into the gastric lumen, thereby reducing gastric acidity .
Biochemical Pathways
The action of 5-Hydroxy Omeprazole Sodium Salt affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase enzyme system, it prevents the over-secretion of gastric acid, which is a common problem in conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other similar disorders .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxy Omeprazole Sodium Salt is closely related to that of its parent compound, Omeprazole. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole and its metabolites can be influenced by genetic polymorphisms in CYP2C19 .
Result of Action
The result of the action of 5-Hydroxy Omeprazole Sodium Salt is a reduction in gastric acidity. This leads to the alleviation of symptoms associated with conditions like GERD and peptic ulcer disease. It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of 5-Hydroxy Omeprazole Sodium Salt, like that of Omeprazole, can be influenced by various environmental factors. For instance, the absorption and metabolism of these compounds can be affected by the individual’s diet, lifestyle, and the presence of other medications. Furthermore, genetic factors such as polymorphisms in the CYP2C19 gene can also influence the drug’s efficacy and stability .
生化学分析
Biochemical Properties
5-Hydroxy Omeprazole Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes convert 5-Hydroxy Omeprazole Sodium Salt into its respective metabolites .
Cellular Effects
5-Hydroxy Omeprazole Sodium Salt has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting gastric acid secretion . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
5-Hydroxy Omeprazole Sodium Salt exerts its effects at the molecular level through several mechanisms. It irreversibly inhibits the hydrogen-potassium ATPase pump, which is responsible for the final step in the process of acid secretion . This inhibition blocks acid secretion in response to all stimuli .
Temporal Effects in Laboratory Settings
The effects of 5-Hydroxy Omeprazole Sodium Salt change over time in laboratory settings. A single dose of omeprazole, from which 5-Hydroxy Omeprazole Sodium Salt is derived, inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life . This is because the drug accumulates in the parietal cell canaliculi and its inhibition of the proton pump is irreversible .
Dosage Effects in Animal Models
The effects of 5-Hydroxy Omeprazole Sodium Salt vary with different dosages in animal models. The standard dose of omeprazole for dogs, for instance, is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of this dosage on the animals’ health and behavior would be an interesting area of study.
Metabolic Pathways
5-Hydroxy Omeprazole Sodium Salt is involved in several metabolic pathways. It is metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 into the 5-hydroxy and 5-O-desmethyl metabolites .
Transport and Distribution
5-Hydroxy Omeprazole Sodium Salt is transported and distributed within cells and tissues. It is absorbed rapidly and initially widely distributed . It is highly protein-bound and extensively metabolized .
Subcellular Localization
Omeprazole, from which 5-Hydroxy Omeprazole Sodium Salt is derived, is preferentially concentrated in parietal cells where it forms a covalent linkage with the hydrogen-potassium ATPase . This suggests that 5-Hydroxy Omeprazole Sodium Salt may also be localized in these cells.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-Hydroxy Omeprazole Sodium Salt can be achieved through a two-step process. The first step involves the synthesis of 5-Hydroxy Omeprazole, followed by the conversion of the product into its sodium salt form.", "Starting Materials": ["Omeprazole", "Sodium hydroxide", "Hydrogen peroxide", "Solvent (e.g. methanol, ethanol)"], "Reaction": [ "Step 1: Synthesis of 5-Hydroxy Omeprazole", "1. Dissolve Omeprazole in a solvent and add sodium hydroxide to the mixture.", "2. Stir the mixture at room temperature for several hours.", "3. Add hydrogen peroxide to the mixture and stir for an additional period of time.", "4. Isolate the product by filtration or extraction.", "Step 2: Conversion of 5-Hydroxy Omeprazole to its sodium salt form", "1. Dissolve 5-Hydroxy Omeprazole in a solvent and add sodium hydroxide to the mixture.", "2. Stir the mixture at room temperature until the product is fully dissolved.", "3. Isolate the product by filtration or extraction.", "4. Dry the product under vacuum to obtain 5-Hydroxy Omeprazole Sodium Salt." ] } | |
CAS番号 |
1215629-45-0 |
分子式 |
C17H18N3NaO4S |
分子量 |
383.4 g/mol |
IUPAC名 |
sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |
InChI |
InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1 |
InChIキー |
VZCHYRCJHZQAPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+] |
正規SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |
同義語 |
4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt; 5-Hydroxyomeprazole Sodium Salt; Hydroxyomeprazole Sodium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)





![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)



![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)
